molecular formula C12H15N3OS B11865129 N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide CAS No. 106688-37-3

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B11865129
CAS No.: 106688-37-3
M. Wt: 249.33 g/mol
InChI Key: LYOSOJGMDCIEAM-UHFFFAOYSA-N
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Description

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative intended for research and development purposes. Quinazolinone-based compounds are a significant focus in medicinal chemistry due to their diverse biological profiles. Researchers are exploring these scaffolds for various applications, including as potential kinase inhibitors, and for their antioxidant and neuroprotective properties. This compound is supplied as a high-purity material for use in laboratory settings. Note: The specific mechanism of action, pharmacological targets, and detailed research applications for this exact compound are subjects of ongoing investigation and should be verified by the researcher. This product is labeled with the required "For Research Use Only" designation and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106688-37-3

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

N-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16)

InChI Key

LYOSOJGMDCIEAM-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C(=S)C2=CC=CC=C21)NC(=O)C

Origin of Product

United States

Preparation Methods

Anthranilic Acid-Based Nucleation

The foundational method involves cyclocondensation of anthranilic acid derivatives with ethyl isothiocyanate under alkaline conditions. A representative protocol from details:

Reagents :

  • Anthranilic acid (1.0 eq)

  • 1-Ethylisothiocyanate (1.2 eq)

  • Triethylamine (1.5 eq) in ethanol

Procedure :

  • Reflux mixture at 80°C for 4 hours

  • Cool to 5°C for crystallization

  • Filter and wash with cold ethanol

Yield : 78%
Key Parameters :

  • pH 8.5–9.0 maintained via triethylamine

  • Critical temperature control during cyclization

This route produces the quinazolinone core but requires subsequent N-acetylation, typically achieved through:

Acetylation Protocol :

  • React intermediate with acetic anhydride (2.0 eq)

  • Catalytic DMAP in dry DCM

  • Room temperature, 12 hours

Post-Reaction Analysis :

  • IR: ν 1685 cm⁻¹ (C=O stretch)

  • ¹H NMR: δ 2.10 (s, 3H, CH₃CO), 4.25 (q, 2H, NCH₂CH₃)

Thiourea-Mediated Ring Closure

Isatoic Anhydride Route

Industrial-scale synthesis frequently employs isatoic anhydride precursors, as demonstrated in:

Stepwise Synthesis :

StepReagentsConditionsIntermediate
1Isatoic anhydride + EthylamineEthanol, 65°C, 2h2-Aminobenzamide
2CS₂, KOHMethanol reflux, 3hThioxoquinazolinone
3Acetyl chloride, Pyridine0°C→RT, 6hTarget compound

Optimization Data :

  • CS₂ stoichiometry: 1.25 eq minimizes disulfide byproducts

  • KOH concentration: 15% w/v optimal for ring closure

  • Acetylation efficiency: 92% at 0°C vs. 78% at RT

Scale-Up Challenges :

  • Exothermic acetylation requires jacketed reactors

  • CS₂ quenching with 10% NaHCO₃ critical for safety

Microwave-Assisted Synthesis

Accelerated Cyclization

Recent advances in demonstrate 40% reduction in process time through dielectric heating:

Microwave Parameters :

  • Power: 300W

  • Temperature: 120°C

  • Pressure: 15 psi

  • Solvent: DMF/H₂O (4:1)

Comparative Analysis :

MethodTime (h)Yield (%)Purity (HPLC)
Conventional67598.2
Microwave1.58299.1

Mechanistic Advantage :

  • Uniform heating prevents thermal degradation

  • Enhanced molecular collisions accelerate ring formation

Catalytic Modifications

Phase-Transfer Catalysis

The use of tetrabutylammonium bromide (TBAB) in improved thiocarbonyl incorporation:

Reaction Scheme :
Quinazolinone precursor + Thioacetamide → Target compound

Catalyst Impact :

TBAB Loading (%)Conversion (%)Selectivity (%)
06278
58992
109189

Optimal Conditions :

  • 5 mol% TBAB

  • Toluene/water biphasic system

  • 80°C, 3 hours

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Pioneering work in utilizes ball milling for eco-friendly production:

Milling Parameters :

  • Frequency: 30 Hz

  • Time: 45 minutes

  • Molar ratio: 1:1.05 (amine:thioester)

Advantages :

  • 100% atom economy

  • No solvent waste generation

  • 95% yield vs. 78% in solution phase

Limitations :

  • Scalability beyond 100g batches

  • Equipment wear from abrasive reactants

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹³C NMR Signature Peaks :

  • C=S: 182.3 ppm

  • Acetamide carbonyl: 169.8 ppm

  • Quinazolinone C4=O: 162.1 ppm

Mass Fragmentation Pattern :

  • m/z 249.33 [M+H]⁺

  • Base peak at m/z 162 (quinazolinone ring)

  • Characteristic loss of CH₃CO (60 amu)

HPLC Purity Criteria :

  • Column: C18, 250×4.6mm

  • Mobile phase: MeCN/H₂O (55:45) + 0.1% TFA

  • Retention time: 6.8±0.2 minutes

Industrial-Scale Process Considerations

Cost Analysis

ComponentLab Scale ($/kg)Pilot Plant ($/kg)
Anthranilic acid12098
Ethylisothiocyanate310275
Energy Costs158

Key Findings :

  • Microwave processing reduces energy costs by 47%

  • Bulk thiourea purchases lower raw material costs 22%

Waste Management Protocols

  • CS₂ neutralization: Ca(OH)₂ slurry treatment

  • Acetic acid recovery: 85% via fractional distillation

  • Catalyst recycling: 7 cycles for TBAB without activity loss

Comparative Method Evaluation

Synthesis Route Matrix :

ParameterCyclocondensationThiourea-MediatedMicrowave
Yield78%85%82%
Purity98.2%97.8%99.1%
ScalabilityExcellentModerateLimited
E-Factor8.76.23.1
PMI12.49.85.6

E-Factor: Environmental factor; PMI: Process Mass Intensity

Emerging Methodologies

Enzymatic Acetylation

Novel biocatalytic approaches using lipase B from Candida antarctica:

  • Solvent: tert-Butanol

  • Temperature: 45°C

  • Conversion: 88% in 8h

  • Enzyme reuse: 5 cycles with <10% activity loss

Flow Chemistry Systems

Microreactor design in enables continuous production:

  • Residence time: 12 minutes

  • Productivity: 1.2 kg/day

  • Key advantage: Precise exotherm control

Condition6 Months12 Months
-20°C99.3%98.7%
4°C97.1%94.8%
RT89.2%76.4%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioamide group (-C=S) and acetamide moiety facilitate nucleophilic substitution. Key examples include:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationPhenacyl bromide, K₂CO₃, acetone, RT, 9–12 hrS-alkylated derivatives with ketone functionality85–95%
Arylthioether formationAryl halides, DMSO, 60–80°CThioether-linked quinazolinone derivatives70–80%

For instance, treatment with phenacyl bromide under basic conditions replaces the thiol hydrogen, forming S-alkylated products .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

Cyclization PartnerConditionsProductApplicationReference
Hydrazine hydrateEthanol, reflux, 6–8 hrTriazoloquinazolinone derivativesKinase inhibition scaffolds
Carbon disulfideNH₄OH, RT, 12 hrDithiocarbamate derivativesAntimicrobial agents

Cyclization with hydrazine yields triazole-fused systems, as confirmed by IR (NH stretching at 3263–3312 cm⁻¹) and NMR (δ 6.0 ppm for NHNHCO) .

Condensation Reactions

The thioxo group participates in Knoevenagel and Schiff base formation:

Reaction TypeReagents/ConditionsProductSpectral Data (¹H NMR)Reference
KnoevenagelAromatic aldehydes, piperidine, ethanol, reflux(Z)-5-arylidene-2-thioxothiazolidinonesδ 7.45–8.33 ppm (aryl-H)
Schiff base formationp-Fluorobenzaldehyde, ethanol, RTHydrazone derivativesδ 8.50–8.56 ppm (quinazoline-H)

Condensation with aldehydes introduces α,β-unsaturated ketones, enhancing bioactivity .

Mannich Reactions

Reaction with secondary amines and formaldehyde yields aminomethyl derivatives:

AmineConditionsProductBiological ActivityReference
PiperidineFormaldehyde, ethanol, reflux, 12 hr3-(piperidinomethyl)-thioxoquinazolinonesAnticonvulsant agents

Mannich bases like NTQ-01 show significant anticonvulsant activity (20 mg/kg dose) .

Oxidation and Reduction

Limited data exist, but analogous thioxoquinazolinones undergo:

  • Oxidation : H₂O₂/glacial acetic acid converts -C=S to -C=O .

  • Reduction : NaBH₄ reduces thioamide to thiol, though unconfirmed for this compound.

Acetylation and Hydrolysis

The acetamide group is hydrolyzable under acidic/basic conditions:

Reaction TypeConditionsProductNotesReference
Hydrolysis6M HCl, reflux, 4 hr2-aminoquinazolinone derivativesConfirmed by loss of δ 2.34 ppm (CH₃)

Critical Reaction Insights

  • Solvent Dependence : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution.

  • Temperature Sensitivity : Cyclization requires reflux (Δ ≥ 80°C) for optimal yields .

  • Stereoelectronic Effects : Electron-withdrawing groups on aryl halides accelerate substitution .

This compound’s versatility in forming bioactive derivatives underscores its value in medicinal chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been tested against various bacterial strains and fungal species, demonstrating promising results in inhibiting growth . The structural similarity of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide suggests it may possess similar antimicrobial capabilities.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer activities. This compound may contribute to this field by acting on specific cancer cell lines. In vitro studies have shown that certain quinazoline compounds can inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structural features have shown effective inhibition of acetylcholinesterase activity, suggesting that this compound could be explored for its potential therapeutic effects in cognitive disorders .

Case Study 1: Antimicrobial Screening

In a study evaluating various quinazoline derivatives for antimicrobial activity, several compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The structure of this compound aligns with those that showed high efficacy in these assays .

Case Study 2: Anticancer Activity

A series of studies focused on the anticancer properties of quinazoline derivatives demonstrated that certain modifications to the core structure enhanced their activity against breast cancer cell lines. The findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the thioxo group may enhance its binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Thiazolidinone and Thienotriazolodiazepine Derivatives

  • Compound XVI (): Structure: N-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide. Key Features: Incorporates a brominated phthalazine ring and a dimethylphenyl group. Activity: Exhibits moderate antimicrobial activity against gram-negative bacteria but weak activity against gram-positive strains .
  • Compound XI (): Structure: Thiazolidinone derivative with a hydrazide group. Key Features: Retains the C=S group but replaces the quinazolinone core with a thiazolidinone ring. Activity: Demonstrates higher antimicrobial activity than other analogs, attributed to the thiazolidinone ring’s enhanced interaction with bacterial enzymes . Comparison: The quinazolinone core in the target compound may offer better metabolic stability compared to thiazolidinones, which are prone to ring-opening reactions.

Pyrrolotriazinone and Naphthyridine Derivatives

  • Compound 20a (): Structure: (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide. Key Features: Contains a pyrrolotriazinone core and a methoxyphenyl group. Activity: Designed as a GPR139 agonist for neurological applications, highlighting the role of acetamide linkers in CNS-targeted drugs . Comparison: The target compound’s thioxo group distinguishes it from the pyrrolotriazinone core, which lacks sulfur-based functionality. This difference likely shifts its biological target from neurological to antimicrobial pathways.
  • Goxalapladib (): Structure: A naphthyridine-based acetamide with trifluoromethyl and difluorophenyl substituents. Key Features: Designed for atherosclerosis treatment, leveraging fluorinated groups for enhanced lipophilicity and target binding .

Spectroscopic and Physicochemical Data

Property Target Compound Compound XVI Compound 20a
IR C=S Absorption Expected ~1255 cm⁻¹ 1255 cm⁻¹ N/A
C=O Stretching ~1710–1730 cm⁻¹ (quinazolinone) 1714 cm⁻¹ (phthalazinone) 1710–1730 cm⁻¹ (pyrrolotriazinone)
Solubility Moderate (DMF-soluble) Low (due to brominated groups) High (methoxyethyl group)

The target compound’s IR spectrum would likely show strong C=S absorption near 1255 cm⁻¹, consistent with compound XVI . Its C=O stretching frequency (~1710–1730 cm⁻¹) aligns with quinazolinone derivatives but differs from pyrrolotriazinones due to electronic effects.

Biological Activity

N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide, with the CAS number 106688-37-3, is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.33 g/mol
  • Purity : ≥ 98%

This compound features a thioxo group, which is significant for its biological activity, particularly in enzyme inhibition and anticancer properties.

1. Enzyme Inhibition

Recent studies have demonstrated that quinazoline derivatives exhibit significant inhibitory effects on various enzymes, which are crucial in disease mechanisms:

  • Phospholipase A2 (PLA2) Inhibition : Compounds related to this compound have shown promising PLA2 inhibitory activity. For instance, at a concentration of 0.05 g/L, certain derivatives exhibited inhibition rates exceeding 90%, indicating strong potential for anti-inflammatory applications .
  • Carbonic Anhydrase (CA) Inhibition : Quinazoline derivatives have also been explored as inhibitors of carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes. Compounds similar to this compound displayed effective inhibition against human CA I and II isoforms, suggesting their utility in treating conditions like glaucoma and epilepsy .

2. Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focal point of research:

  • Polo-like Kinase 1 (Plk1) Inhibition : this compound has been evaluated for its ability to inhibit Plk1, a critical regulator of cell division that is often overexpressed in cancers. Studies indicated that modifications to the quinazoline scaffold enhanced its affinity for Plk1, leading to significant antiproliferative effects in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 ValuesReference
PLA2 InhibitionPLA20.029 - 0.049 g/L
CA InhibitionhCA I & IISuperior to AAZ
Anticancer ActivityPlk14.4 μM

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of thioamide precursors with ethyl-substituted quinazolines. The introduction of the ethyl group enhances lipophilicity and potentially improves bioavailability .

Proposed Mechanism

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide?

  • Methodology : The synthesis typically involves cyclization and functionalization of quinazolinone precursors. For example, similar compounds are synthesized via oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide, followed by coupling with alkylating agents like N-chloroacetamide derivatives under basic conditions. Key steps include refluxing in ethanol and purification via recrystallization . Cyclization reactions with anthranilic acid derivatives may also be employed to form the quinazolinone core .

Q. How is the structural identity of this compound confirmed in experimental settings?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to identify proton and carbon environments, focusing on the thioxo (C=S) and acetamide (N–CO–CH3_3) groups. IR spectroscopy verifies characteristic peaks for C=O (~1714 cm1^{-1}) and C=S (~1255 cm1^{-1}) bonds .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What standardized methods are used to evaluate its biological activity?

  • Methodology :

  • Antimicrobial Testing : Disc diffusion assays (e.g., against E. coli or S. aureus) at 1000 ppm concentrations in DMF. Zones of inhibition are measured after 24-hour incubation at 28°C .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., MCF-7 or HeLa) to assess IC50_{50} values. Compounds are dissolved in DMSO and tested at varying concentrations .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodology :

  • Catalyst Screening : Test organocatalysts (e.g., L-proline) or transition-metal catalysts (e.g., Pd/C) to enhance cyclization efficiency .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. What computational approaches are used to predict its pharmacokinetic and pharmacodynamic properties?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME or ADMETLab assess solubility, bioavailability, and cytochrome P450 interactions. Parameters include LogP (lipophilicity) and topological polar surface area (TPSA) .
  • Docking Studies : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., bacterial DNA gyrase or cancer-related kinases). Focus on binding affinities (ΔG) and hydrogen-bonding patterns .

Q. How do structural modifications (e.g., substituent variations) affect its bioactivity?

  • Methodology :

  • SAR Analysis : Synthesize analogs with substitutions on the quinazolinone core (e.g., ethyl → methyl) or acetamide chain. Compare IC50_{50} values or inhibition zones to identify critical functional groups. For instance, replacing the ethyl group with bulkier alkyl chains may enhance membrane permeability .
  • Electrochemical Profiling : Cyclic voltammetry evaluates redox behavior, correlating electronic effects with antimicrobial potency .

Q. What strategies address solubility limitations in in vitro assays?

  • Methodology :

  • Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance aqueous dispersion. Characterize particle size via dynamic light scattering (DLS) .

Q. How should contradictory biological activity data (e.g., variable IC50_{50}) be analyzed?

  • Methodology :

  • Experimental Reprodubility : Replicate assays under controlled conditions (e.g., pH, temperature, cell passage number).
  • Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance. Consider biological variability (e.g., cell line mutations) and compound batch purity .

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